2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been explored in various studies. One such study presents a synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation. This process involves diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol. The resulting compounds were characterized using IR, ^1H and ^13C NMR, and mass spectral studies . Another study describes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) hydrochlorides. These compounds were synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by reacting 1-methyl piperazine with dibasic acid chlorides in benzene solution. The hydrochlorides were formed by introducing hydrogen chloride into dried ethereal or acetone solutions of the corresponding bases .
Molecular Structure Analysis
The molecular structures of the synthesized piperazine derivatives were elucidated using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to confirm the structures of the synthesized compounds. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the piperazine core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are characterized by nucleophilic substitution and cyclocondensation reactions. The formation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves a reaction between 1-methyl piperazine and alkoxyphenyl isothiocyanates, indicating a nucleophilic attack by the piperazine on the isothiocyanate group. Similarly, the synthesis of alkylene diacyl-di-(1-methyl piperazides) involves the reaction of 1-methyl piperazine with dibasic acid chlorides, which is also a nucleophilic substitution reaction. The final step in both syntheses is the formation of hydrochlorides by the addition of hydrogen chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperazine derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and the nature of their substituents. The presence of various functional groups like alkyl, aryl, and thiocarbamyl groups can influence these properties. The antimicrobial activity of the synthesized compounds indicates that they may interact with biological systems, which is a significant aspect of their chemical properties. The compounds 5d, 5e, 5h, and 5m showed excellent antibacterial and antifungal activities, suggesting that the piperazine derivatives have potential therapeutic applications .
properties
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.2ClH/c1-12-9-15(18-23-12)17-16(22)11-20-6-4-19(5-7-20)10-13(21)14-3-2-8-24-14;;/h2-3,8-9,13,21H,4-7,10-11H2,1H3,(H,17,18,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSYEUSXKFHNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride |
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